Melting Point Divergence from Riluzole and 5‑Trifluoromethoxy Isomer
4‑(Trifluoromethoxy)benzo[d]thiazol‑2‑amine exhibits a melting point of 72 °C, a value that is substantially lower than that reported for riluzole [2‑amino‑6‑(trifluoromethoxy)benzothiazole] which melts at approximately 118–120 °C and also distinct from the 5‑trifluoromethoxy isomer which has been reported with a melting point near 102–104 °C. This thermal divergence provides a facile orthogonal identification tool for solid‑state differentiation of regioisomers .
| Evidence Dimension | Melting Point (DSC/Capillary) |
|---|---|
| Target Compound Data | 72 °C |
| Comparator Or Baseline | Riluzole (6‑trifluoromethoxy): 118–120 °C; 5‑Trifluoromethoxy isomer: 102–104 °C |
| Quantified Difference | Δ 46–48 °C lower vs. riluzole; Δ 30–32 °C lower vs. 5‑isomer |
| Conditions | Standard capillary melting point apparatus; solid at 20 °C |
Why This Matters
A low‑temperature melting point simplifies handling during sample preparation and enables rapid qualitative identification via thermal analysis, reducing the risk of regioisomer misassignment in pharmaceutical reference standard workflows.
